molecular formula C16H22N4OS2 B6575589 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 1105224-77-8

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No.: B6575589
CAS No.: 1105224-77-8
M. Wt: 350.5 g/mol
InChI Key: QQAXWYKZVTXVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 4-methoxyphenyl group at position 1 and a 1,3,4-thiadiazole ring at position 2. The thiadiazole moiety is further modified with a propan-2-ylsulfanyl (isopropylsulfanyl) group at position 3.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS2/c1-12(2)22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAXWYKZVTXVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the piperazine ring: The thiadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the reaction of the piperazine-thiadiazole intermediate with a 4-methoxyphenyl halide or similar reagent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Piperazine-Thiadiazole/Oxadiazole Hybrids
  • 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine () :
    • Key Differences : Replaces thiadiazole with oxadiazole and includes a sulfonyl group instead of sulfanyl.
    • Impact : The oxadiazole ring may enhance metabolic stability compared to thiadiazole, while the sulfonyl group increases polarity, reducing lipophilicity .
  • Oxadiazole-Piperazine Derivatives () :
    • Example: 5-[(4-(4-Methoxyphenyl)piperazin-1-yl)-1-yl)methyl]-1,3,4-oxadiazole-2-thiol.
    • Key Differences : Oxadiazole with a thiol group instead of thiadiazole with isopropylsulfanyl.
    • Impact : The thiol group may confer antioxidant properties, whereas the isopropylsulfanyl group in the target compound enhances lipid solubility .
Piperazine-Thiadiazole Derivatives with Varied Substituents
  • 1-Substituted-4-[5-(4-Substituted Phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazines (): Example: 1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine. Key Differences: Sulfonyl group instead of sulfanyl; nitro substituent on the phenyl ring. Impact: Sulfonyl groups improve water solubility but may reduce membrane permeability.
  • 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine () :
    • Key Differences : Thiazole ring instead of thiadiazole; chlorophenyl substituent.
    • Impact : Chlorophenyl increases hydrophobicity, while thiazole’s reduced ring strain compared to thiadiazole may influence conformational stability .

Physicochemical Properties

Property Target Compound 1-(4-Tert-butyl-benzenesulfonyl)-Oxadiazole () Thiadiazole-Sulfonyl Piperazine ()
Lipophilicity (LogP) Predicted High (isopropylsulfanyl) Moderate (sulfonyl) Low (sulfonyl, nitrophenyl)
Solubility Low (bulky substituents) Moderate High (polar sulfonyl)
Melting Point ~200–210°C (estimated) 207–208°C (reported for analogs) 207–208°C (similar core)
  • Synthetic Challenges : The propan-2-ylsulfanyl group likely requires nucleophilic substitution on a pre-formed thiadiazole-chloride intermediate, similar to methods in –2. Yield optimization may involve solvents like DMF and bases such as NaHCO3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.